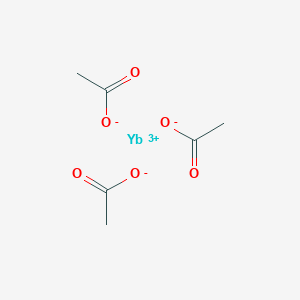
2-Butene, 2,3-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene, 2,3-dibromo- is an organic compound with the molecular formula C4H6Br2. It is a dibromo derivative of butene, where two bromine atoms are attached to the second and third carbon atoms of the butene molecule. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butene, 2,3-dibromo- can be synthesized through the bromination of 2-butene. The reaction involves the addition of bromine (Br2) to the double bond of 2-butene, resulting in the formation of 2,3-dibromo-2-butene. This reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods: In an industrial setting, the production of 2-Butene, 2,3-dibromo- involves the direct bromination of 2-butene using bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the complete addition of bromine to the double bond, yielding the desired dibromo compound .
Chemical Reactions Analysis
Types of Reactions: 2-Butene, 2,3-dibromo- undergoes several types of chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: Under certain conditions, 2-Butene, 2,3-dibromo- can undergo elimination reactions to form alkenes or alkynes.
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Addition Reactions: Bromine (Br2) in an inert solvent like CCl4 or CH2Cl2.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Substitution Reactions: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Addition Reactions: Vicinal dibromides.
Elimination Reactions: Alkenes or alkynes.
Substitution Reactions: Substituted butenes with different functional groups
Scientific Research Applications
2-Butene, 2,3-dibromo- has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of flame-retardant materials, such as fire-resistant polyurethane foams.
Chemical Research: It serves as a reagent in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Butene, 2,3-dibromo- primarily involves its reactivity with nucleophiles and bases. The compound can form cyclic bromonium ion intermediates during addition reactions, which then undergo nucleophilic attack to yield the final products. In elimination reactions, the presence of strong bases facilitates the removal of hydrogen and bromine atoms, leading to the formation of double or triple bonds .
Comparison with Similar Compounds
1,2-Dibromoethane: Another dibromoalkane with similar reactivity but different structural properties.
2,3-Dibromobutane: A structural isomer with bromine atoms on adjacent carbon atoms.
1,4-Dibromobutane: A dibromoalkane with bromine atoms on the terminal carbon atoms.
Uniqueness: 2-Butene, 2,3-dibromo- is unique due to its specific placement of bromine atoms on the second and third carbon atoms of the butene molecule. This unique structure imparts distinct reactivity and chemical properties, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
19398-48-2 |
|---|---|
Molecular Formula |
C4H6Br2 |
Molecular Weight |
213.90 g/mol |
IUPAC Name |
(E)-2,3-dibromobut-2-ene |
InChI |
InChI=1S/C4H6Br2/c1-3(5)4(2)6/h1-2H3/b4-3+ |
InChI Key |
SDEHPRGMSHJNMU-ONEGZZNKSA-N |
SMILES |
CC(=C(C)Br)Br |
Isomeric SMILES |
C/C(=C(/C)\Br)/Br |
Canonical SMILES |
CC(=C(C)Br)Br |
| 19398-48-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)



